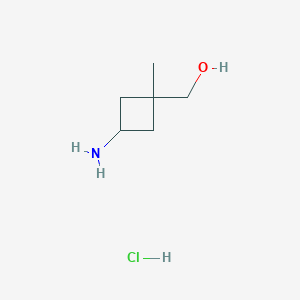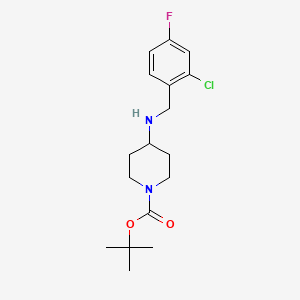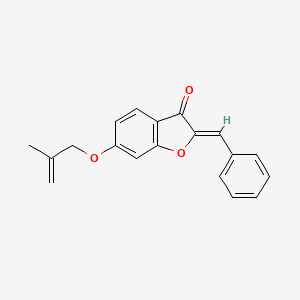
(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine” is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 . This compound is intended for research use only and is not meant for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not provided in the search results .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Antibacterial Evaluation of Heterocyclic Compounds : Research has been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These studies have led to the development of compounds with high antibacterial activities, highlighting the potential of such chemical structures in medical applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation of Novel Compounds : The synthesis of novel compounds bearing a sulfonamido moiety has been explored, with some displaying significant antimicrobial properties. These findings support the investigation into the use of these compounds for therapeutic purposes, particularly in combating microbial infections (Elgemeie et al., 2017).
Synergy with Antifolate Drugs : A study on azasterols, which are structurally related to sulfonamides, showed that when used in combination with antifolate drugs, they exhibit potent synergistic effects against Toxoplasma gondii. This suggests that modifying the sulfonyl moiety in heterocyclic compounds could enhance their efficacy as part of combination therapies (Dantas-Leite et al., 2005).
Design and Synthesis of Sulfa-Drugs : The design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents have been reported. These compounds show significant activity against various microbial strains, underscoring the therapeutic potential of sulfonyl-containing heterocyclic compounds (El‐Sayed et al., 2017).
Facile Synthesis of Antimicrobial Derivatives : Novel methodologies for the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to a diaryl sulfone moiety have been developed, demonstrating promising antimicrobial activities. This innovative approach offers a rapid and efficient way to produce new antimicrobial agents (Mady et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-15(5-3-14)7-11-24(21,22)20-10-6-16(13-20)23-17-12-18-8-9-19-17/h2-5,7-9,11-12,16H,6,10,13H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKTVMRVPGJQTJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

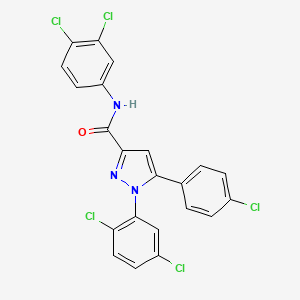


![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)
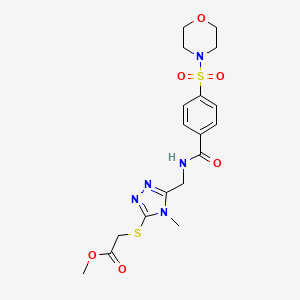

![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)


